Product packaging for 3-Methylbenzo[h]isoquinoline(Cat. No.:)

3-Methylbenzo[h]isoquinoline

Cat. No.: B13680855
M. Wt: 193.24 g/mol
InChI Key: WJLPJICGXWIBBY-UHFFFAOYSA-N
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Description

3-Methylbenzo[h]isoquinoline is a synthetic organic compound belonging to the extensive class of isoquinoline alkaloids. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. Researchers investigate these cores for developing new therapeutic agents, and this compound serves as a key intermediate in these explorations. Research Applications and Value: While specific biological data on this compound is limited, its structural class is the subject of significant research interest. Isoquinoline alkaloids, in general, are studied for their potential: Anticancer Properties: Many isoquinoline derivatives are investigated for their ability to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. Antiviral Activity: Research indicates that isoquinoline alkaloids can interfere with viral replication pathways and have been explored against viruses such as SARS-CoV-2, HIV, and influenza. Antimicrobial Effects: This class of compounds shows promise against a spectrum of bacteria and fungi, often through mechanisms like intercalating with nucleic acids or inhibiting enzyme function. Chemical Synthesis: This compound is a valuable building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic systems for material science and pharmaceutical research. Handling and Safety: This chemical is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material in a appropriately controlled laboratory environment using proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B13680855 3-Methylbenzo[h]isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

3-methylbenzo[h]isoquinoline

InChI

InChI=1S/C14H11N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-15-10/h2-9H,1H3

InChI Key

WJLPJICGXWIBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methylbenzo H Isoquinoline and Its Derivatives

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for the construction of complex molecular architectures. Catalysts based on rhodium, palladium, copper, and nickel have been instrumental in developing novel synthetic routes to benzo[h]isoquinolines.

Rhodium(III)-Catalyzed C-H Activation and Cascade Reactions

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of isoquinolines and their fused analogues. rsc.orgrsc.org These reactions often proceed through a chelation-assisted pathway, where a directing group on the substrate coordinates to the rhodium center, facilitating the activation of a typically unreactive C-H bond.

One notable approach involves the coupling of aryl imidates with diazo compounds. rsc.org This method allows for the construction of the isoquinoline (B145761) core through a cascade process involving C-H activation, cyclization, and condensation. The use of diazo compounds as a C2 building block is advantageous due to the mild reaction conditions and high chemoselectivity. rsc.org Similarly, the reaction of N-aryl amidines with cyclic 2-diazo-1,3-diketones under rhodium(III) catalysis provides a pathway to 1-aminoisoquinoline (B73089) derivatives. rsc.org

Another versatile method utilizes the reaction of benzimidates with allyl carbonates, which act as a C2 synthon, to produce isoquinoline derivatives with the liberation of hydrogen gas. rsc.org This cascade C-H activation/cyclization approach is efficient and can be completed within a short reaction time. rsc.org Furthermore, the annulation of primary benzamides with α-diazo-β-keto compounds has been shown to yield isoindolo[2,1-b]isoquinoline-7-carboxylate derivatives. rsc.org The synthesis of 3,4-unsubstituted isoquinolones has also been achieved using vinyl acetate (B1210297) as an acetylene (B1199291) equivalent in a rhodium(III)-catalyzed reaction with acyl hydroxamates. whiterose.ac.uk

The development of rhodium(III)-catalyzed cascade reactions has also enabled the synthesis of more complex fused systems. For instance, the reaction of 2-phenylindoles with 4-hydroxy-2-alkynoates leads to the formation of furo[3,4-c]indolo[2,1-a]isoquinolines through a C–H activation/annulation/lactonization cascade. bohrium.com These reactions demonstrate high step economy and can tolerate a variety of functional groups. bohrium.com

ReactantsCatalyst SystemProduct TypeReference
Aryl imidates and diazo compoundsRh(III)Substituted isoquinolines rsc.org
Benzimidates and allyl carbonatesRh(III)Isoquinoline derivatives rsc.org
N-aryl amidines and cyclic 2-diazo-1,3-diketonesRh(III)1-Aminoisoquinolines rsc.org
Primary benzamides and α-diazo-β-keto compoundsRh(III)Isoindolo[2,1-b]isoquinoline-7-carboxylates rsc.org
Acyl hydroxamates and vinyl acetateRh(III)3,4-Unsubstituted isoquinolones whiterose.ac.uk
2-Phenylindoles and 4-hydroxy-2-alkynoatesRh(III)Furo[3,4-c]indolo[2,1-a]isoquinolines bohrium.com
Hydroxyl-substituted benzaldimines and alkynesRh(III)Mesoionic isoquinolines nih.gov
O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenesRh(III)4-Substituted isoquinolones nih.gov

Palladium-Mediated Cyclizations and Intramolecular Amination Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of isoquinoline scaffolds is well-documented. Palladium-catalyzed reactions often involve cross-coupling and cyclization strategies, providing efficient routes to a wide range of derivatives.

A one-pot, two-step palladium(II)-catalyzed tandem C–H allylation/intermolecular amination and aromatization has been developed for the synthesis of 3-methylisoquinolines. acs.org This method utilizes benzylamines and allyl acetate to construct the isoquinoline core in moderate to good yields. acs.org Another approach involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to afford a variety of substituted isoquinolines. nih.gov This methodology is highly convergent and allows for the regioselective combination of readily available precursors. nih.gov

Intramolecular C-H amination via oxidative coupling is another powerful palladium-catalyzed strategy. This has been successfully applied to the synthesis of 11H-benzo bohrium.comresearchgate.netimidazo[1,2-a]indole derivatives from N-substituted aryl amines on indoles. nih.gov The aza-Wacker-type cyclization, an intramolecular oxidative amination, has also been employed to synthesize conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.gov

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of functionalized isoquinoline-1,3-diones using dimethyl carbonate as both a green solvent and a reactant. d-nb.info The synthesis of allylated quinolines and isoquinolines has also been achieved through a palladium-catalyzed cyclization–allylation of azides and allyl methyl carbonate. rsc.org

ReactantsCatalyst SystemProduct TypeReference
Benzylamines and allyl acetatePd(II)3-Methylisoquinolines acs.org
Aryl bromides and ketonesPdSubstituted isoquinolines nih.gov
N-substituted aryl amines on indolesPd11H-Benzo bohrium.comresearchgate.netimidazo[1,2-a]indoles nih.gov
Vinyl cyclopropanecarboxamidesPd(II)Aza[3.1.0]bicycles nih.gov
o-AlkynylbenzamidesPdIsoquinoline-1,3-diones d-nb.info
Azides and allyl methyl carbonatePd(PPh3)4Allylated isoquinolines rsc.org
tert-Butylimine of o-iodobenzaldehyde and terminal acetylenesPd and CuIsoquinolines organic-chemistry.org

Copper(II) and Nickel Catalysis in Heterocycle Formation

Copper and nickel catalysts offer cost-effective and sustainable alternatives to precious metal catalysts like rhodium and palladium for the synthesis of nitrogen heterocycles. researchgate.net

Copper(I) iodide has been shown to be an effective catalyst for the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to produce isoquinolines and isoquinoline N-oxides. nih.gov This method is notable for its use of water as a solvent and the absence of ligands and additives. nih.gov The selectivity between the formation of isoquinolines and isoquinoline N-oxides can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. nih.gov Copper(II) chloride, in the presence of air as a clean oxidant, has been used for the regioselective oxidation of C(sp³)–H bonds adjacent to 3,4-dihydroisoquinolines. researchgate.net

While specific examples for the direct synthesis of 3-methylbenzo[h]isoquinoline using nickel catalysis are less common in the provided context, nickel's role in the formation of other heterocyclic systems suggests its potential applicability.

ReactantsCatalyst SystemProduct TypeReference
(E)-2-Alkynylaryl oxime derivativesCuIIsoquinolines and Isoquinoline N-oxides nih.gov
1-Benzyl-3,4-dihydroisoquinolinesCuCl2 / Air1-Benzoyl-3,4-dihydroisoquinolines researchgate.net

Organocatalytic and Metal-Free Synthetic Transformations

In recent years, there has been a significant push towards the development of synthetic methods that avoid the use of transition metals, driven by concerns about cost, toxicity, and environmental impact. Organocatalysis and other metal-free approaches have emerged as powerful alternatives.

A metal- and additive-free protocol has been developed for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile in an aqueous medium. rsc.org This method relies on the activation of the nitrile group towards nucleophilic addition and subsequent annulation. rsc.org It is operationally simple, exhibits high functional group tolerance, and is scalable. rsc.org

Another metal-free approach involves the iodine(III)-promoted oxidative cycloaddition of substituted benzamides and alkynes to synthesize isoquinolones. nih.gov This reaction utilizes bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA) to achieve the desired transformation under mild conditions. nih.gov

Furthermore, a facile functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed for the synthesis of quinoline (B57606) derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. nih.govacs.org This iodide-catalyzed, metal-free approach offers an environmentally friendly route to these valuable heterocycles. nih.govacs.org

ReactantsConditionsProduct TypeReference
2-(2-Oxo-2-arylethyl)benzonitrile and aminesAqueous medium, metal-freeAminated isoquinolines rsc.org
Substituted benzamides and alkynesPIFA, TFAIsoquinolones nih.gov
2-Methylbenzothiazoles/quinolines and 2-styrylanilinesIodide catalysis, metal-freeFunctionalized quinolines nih.govacs.org

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods provide unique and often milder alternatives to traditional thermal reactions for the synthesis of heterocyclic compounds. These methods utilize light or electricity to generate reactive intermediates, enabling novel transformations.

Visible Light-Mediated C-H Hydroxyalkylation Processes

Visible light-mediated photocatalysis has gained significant attention as a green and sustainable synthetic tool. A notable application is the C-H hydroxyalkylation of quinolines and isoquinolines. researchgate.netnih.gov This process often proceeds via a radical pathway, where a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process to generate radical intermediates.

One such method employs 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. researchgate.netnih.gov These radicals then add to protonated heteroarenes, leading to hydroxyalkylated products. This strategy avoids the need for external oxidants and allows for a departure from the classical Minisci-type reactivity. researchgate.netnih.gov The reaction conditions are mild, and the method exhibits high functional group tolerance. researchgate.netnih.gov

Another approach involves the direct cross-dehydrogenative coupling of heteroarenes with aliphatic alcohols in an aqueous solution at ambient temperature, initiated by persulfate salts under visible light. sioc-journal.cn This photocatalyst-free method generates α-hydroxyalkyl radicals from alcohols, which then undergo Minisci-type reactions with a range of heteroarenes. sioc-journal.cn

Iron-catalyzed, visible-light-driven decarboxylation of carboxylic acids has also been used for the hydroxyalkylation of quinolines. mdpi.com In this process, an iron(III) chloride–phenanthroline complex catalyzes the formation of alkyl radicals from carboxylic acids under blue LED light, which then react with quinoline. mdpi.com

ReactantsConditionsProduct TypeReference
Quinolines/Isoquinolines and 4-acyl-1,4-dihydropyridinesBlue lightHydroxyalkylated heteroarenes researchgate.netnih.gov
Heteroarenes and aliphatic alcoholsVisible light, persulfateHydroxyalkylated heteroarenes sioc-journal.cn
Quinoline and alkyl carboxylic acidsBlue LED, FeCl3-phenanthroline complex4-Substituted hydroxyalkyl quinolines mdpi.com
N-Substituted tetrahydroisoquinolines and isoindolinesVisible light, O2Dihydroisoquinolones and isoindolinones mdpi.com

Radical-Mediated Cyclization-Deoxygenation Reactions

Radical-mediated reactions offer powerful alternatives to traditional ionic pathways for the construction of heterocyclic systems. A notable strategy for synthesizing isoquinoline derivatives involves the sequential cyclization and deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.de This approach circumvents the need for harsh conditions often associated with classic isoquinoline syntheses like the Bischler-Napieralski reaction. thieme.de

The process begins with the cyclization of a 2-alkynylbenzaldoxime, which can be initiated by an electrophile such as silver triflate (AgOTf) or bromine. This step proceeds via a 6-endo-dig cyclization to form a cyclic nitrone intermediate (isoquinoline-N-oxide). thieme-connect.de The subsequent deoxygenation of this intermediate is achieved using carbon disulfide (CS₂). The reaction is believed to proceed through a radical mechanism, a hypothesis supported by experiments where the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) inhibits the formation of the final product. thieme-connect.de

This methodology provides a novel and efficient route to functionalized isoquinolines under relatively mild conditions. The use of inexpensive and commercially available carbon disulfide for the deoxygenation step enhances the practical applicability of this method. thieme-connect.de

Further advancements in radical chemistry have led to the development of cascade reactions for synthesizing related isoquinoline structures. For instance, visible-light-mediated radical addition and cyclization of acryloylbenzamides with various radical precursors (like alkyl boronic acids or oxime esters) have been developed to produce isoquinoline-1,3(2H,4H)-diones. researchgate.net Similarly, a photo-induced cascade amidation/cyclization of N-(methacryloyl)benzamide with carbamoyl (B1232498) radicals, generated from oxamic acids, yields amide-functionalized isoquinoline-1,3-diones. rsc.org Another metal-free approach involves the tandem oxidative cyclization of vinyl isocyanides with alkanes to afford 1-alkylisoquinolines. thieme.de

Table 1: Radical Cyclization-Deoxygenation of 2-Alkynylbenzaldoximes

Starting MaterialCatalyst (Cyclization)Reagent (Deoxygenation)SolventYield
o-(Phenylethynyl)benzaldoximeAgOTf (10 mol%)CS₂DMFHigh
o-(Phenylethynyl)benzaldoximeBr₂CS₂CH₂Cl₂High

This table summarizes the conditions for a two-step sequence involving cyclization to an N-oxide followed by radical-mediated deoxygenation as described in the literature. thieme-connect.de

Multi-Component Reactions and Domino Processes for Core Assembly

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single operation. nih.gov These reactions are characterized by their operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making them powerful tools for building the benzo[h]isoquinoline core and its derivatives. nih.govbeilstein-journals.org

One notable example is the three-component reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles. rsc.org This MCR, conducted via liquid-assisted grinding with water, provides styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones in good yields and with short reaction times. The methodology is considered green due to the use of water and the solvent-free grinding conditions. rsc.org

Domino reactions have also been successfully employed. For instance, a domino synthesis of benzo[h]quinolinyl acetamides has been developed from diketene, amines, aromatic aldehydes, and naphthalenamine, with iodine acting as a crucial catalyst for the reaction cascade. nih.gov Another one-pot, two-step protocol enables the synthesis of amino-functionalized benzo researchgate.netacs.orgimidazo[2,1-a]isoquinolines from o-phenylenediamines and o-cyanobenzaldehydes. This process involves a sequence of benzimidazole (B57391) formation followed by N-alkylation and cyclization. nih.gov

Table 2: Three-Component Synthesis of Benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones

Aldehyde ComponentAminopyrazole ComponentReaction TimeYield (%)
Cinnamaldehyde3-methyl-1-phenyl-1H-pyrazol-5-amine25 min90
4-Chlorocinnamaldehyde3-methyl-1-phenyl-1H-pyrazol-5-amine25 min86
4-Nitrocinnamaldehyde3-methyl-1-phenyl-1H-pyrazol-5-amine20 min92
Cinnamaldehyde1H-Pyrazol-5-amine30 min78

Data sourced from a study on the liquid-assisted grinding multicomponent synthesis of styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org

Regioselective Functionalization Strategies of the Benzo[h]isoquinoline System

Direct C-H bond functionalization is a powerful and atom-economical tool for modifying complex aromatic systems without the need for pre-functionalized substrates. mdpi.com The development of regioselective methods is crucial for synthesizing specific isomers and derivatives of the benzo[h]isoquinoline core.

Recent research has demonstrated the successful regioselective C-H functionalization of benzo[h]quinoline (B1196314) using heterogeneous catalysts. A palladium(II)-loaded covalent organic framework (COF) has been shown to effectively catalyze the direct chlorination and bromination of the benzo[h]quinoline sp² C-H bond. researchgate.net This catalyst exhibits high activity and selectivity, facilitating the introduction of halogen atoms at specific positions. The porous nature of the COF catalyst is suggested to be advantageous for the diffusion of reactants and products, enhancing catalytic efficiency compared to single-pore counterparts. researchgate.net

The inherent electronic properties of the fused ring system often dictate the regiochemistry of functionalization reactions. In related benz[f]isoquinoline (B1616488) systems, the presence of electron-donating groups on the benzene (B151609) ring directs electrophiles preferentially to the C-6 position. Conversely, rhodium(III)-catalyzed annulation reactions have shown high regioselectivity for functionalization at the C-1 position. While these examples are on an isomeric system, they highlight the principle that regioselectivity can be controlled by a combination of the substrate's electronics and the choice of catalyst.

Ruthenium(II)-catalyzed C-H activation has also been developed for the regioselective hydroxymethylation of isoquinolines, using the nitrogen atom as an effective directing group. acs.org Such transition-metal-catalyzed methods are part of a growing toolbox that allows for the precise and efficient modification of the benzo[h]isoquinoline scaffold at nearly any desired position. mdpi.com

Table 3: Regioselective C-H Functionalization of Benzo[h]quinoline

ReactionCatalystReagentPosition FunctionalizedYield
ChlorinationPd(II)@COFN-ChlorosuccinimideC10High
BrominationPd(II)@COFN-BromosuccinimideC10High
Hydroxymethylation[Ru(p-cymene)Cl₂]₂ParaformaldehydeC1 (of isoquinoline)>80%

This table presents examples of regioselective functionalization. The halogenation data is based on the functionalization of benzo[h]quinoline, researchgate.net while the hydroxymethylation data is for the parent isoquinoline system, illustrating a common regioselective strategy. acs.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis and transformation of isoquinoline (B145761) derivatives, including benzo[h]isoquinolines, often involve intricate multi-step processes. For instance, the ruthenaelectro-catalyzed domino three-component alkyne annulation provides a pathway to isoquinolines. nih.gov Mechanistic studies, including the isolation of key intermediates and DFT calculations, have pointed towards an unconventional ruthenium(II/III/I) catalytic cycle. nih.gov

In other approaches, such as the synthesis of 1-alkylisoquinolines through the metal-free radical cyclization of vinyl isocyanides with alkanes, the reaction is thought to proceed via a radical pathway. thieme-connect.de This involves the formation of two C–C bonds in a single step. thieme-connect.de Similarly, transition-metal-free acylation of isoquinolines with arylmethanols is proposed to occur through oxidative cross-dehydrogenative coupling (CDC) reactions involving radical intermediates. organic-chemistry.org

The formation of isoquinolines can also be achieved through copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives. A proposed mechanism suggests the initial conversion to an intermediate via Cu(I)-catalyzed cyclization. Subsequent cleavage of the N-O bond and protonation leads to the final isoquinoline product. nih.gov

The identification of intermediates and transition states is fundamental to understanding reaction mechanisms. In the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a plausible reaction pathway involves several intermediates. nih.govresearchgate.net The process is initiated by the formation of a tert-butoxyl radical, which activates a sulfonothioate to generate a new radical species. This radical then adds to an indole (B1671886) derivative, leading to an intermediate that undergoes intramolecular cyclization. rsc.org Further oxidation and loss of a proton yield the final product. rsc.org

Computational studies, such as those using the CBS-QB3 composite method, have been employed to calculate the energies of intermediates and transition states in the dissociative ionization of isoquinoline, providing a detailed potential energy surface for the fragmentation pathways. leidenuniv.nl These studies help to identify the most likely routes for reactions to proceed.

To confirm the involvement of radical species in a reaction, radical trapping experiments are often conducted. In the synthesis of 1-alkylisoquinolines, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl can inhibit the reaction, providing evidence for a radical mechanism. thieme-connect.deorganic-chemistry.org For example, in the acylation of isoquinolines, the use of TEMPO as a radical trap validates the involvement of radical intermediates. organic-chemistry.org Similarly, in the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones, the suppression of the reaction by a radical scavenger points to a radical pathway. nih.gov

Control experiments are also crucial. For instance, in the synthesis of isoquinolines from (E)-2-alkynylaryl oximes, the reaction's ability to proceed under a nitrogen atmosphere suggests that atmospheric oxygen is not essential, and the lack of inhibition by TEMPO indicates a non-radical pathway for that specific transformation. nih.gov In other cases, the detection of adducts formed between a radical trap and a proposed radical intermediate, such as an aryl-TEMPO adduct, serves as direct evidence for the presence of that radical species. frontiersin.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies provide quantitative data on reaction rates and help to identify the slowest step in a reaction sequence, known as the rate-limiting step. In the metal-free radical cyclization of vinyl isocyanides, kinetic isotope effect experiments showed that the cleavage of C(sp3)–H bonds is likely involved in the rate-determining step. thieme-connect.de The absence of a kinetic isotope effect in an intermolecular experiment further supported a free-radical substitution mechanism. thieme-connect.de

Hammett experiments and kinetic analysis in the synthesis of densely substituted pyridine (B92270) derivatives from nitriles have indicated that the addition of a benzylic- or allylic-metal species to the nitrile is the rate-limiting step. semanticscholar.org Investigating reaction rates under various conditions, such as different solvents and temperatures, can also provide insights into the mechanism. rug.nl For example, solvent and substituent effects on the rates of selenoxide syn-eliminations have been measured, showing that protic solvents can reduce the reaction rate. acs.org

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

The three-dimensional arrangement of atoms in a molecule is critical, especially in biological systems. Therefore, controlling the stereochemical outcome of a reaction is a significant goal in organic synthesis.

In the context of isoquinoline synthesis, enantioselective methods have been developed to produce specific stereoisomers. For example, the enantioselective dearomatization of isoquinolines using an anion-binding catalyst can deliver cyclic α-aminophosphonates with good to high enantioselectivity. nih.gov The choice of catalyst and reaction conditions, such as the solvent, can have a profound impact on the enantiomeric ratio of the product. nih.gov

The development of chiral catalysts is a key area of research for achieving enantioselective transformations. clockss.org For instance, phosphine-free chiral cationic ruthenium catalysts have been successfully used for the highly enantioselective hydrogenation of quinolines. pku.edu.cn DFT calculations are often used to understand the origin of stereoselectivity, revealing how non-covalent interactions like hydrogen bonds and C-H---π interactions between the substrate and catalyst guide the formation of one stereoisomer over the other. nih.govmdpi.com

Influence of Substituent Effects on Reactivity Profiles

The nature and position of substituents on the 3-Methylbenzo[h]isoquinoline core or its precursors can significantly influence the molecule's reactivity and the regioselectivity of reactions.

In the Rh(III)-catalyzed C-H activation/annulation reactions for isoquinoline synthesis, electron-withdrawing substituents on the aromatic ring have been shown to have a beneficial effect on the yield, while electron-donating groups can lead to lower yields. whiterose.ac.uk For meta-substituted substrates, the regioselectivity of the annulation is influenced by a combination of steric and electronic effects. whiterose.ac.uk For example, a methyl group may direct the reaction to the less sterically hindered position, whereas a methoxy (B1213986) group's electronic influence can favor reaction at the ortho position, despite steric hindrance. whiterose.ac.uk

The reactivity of isoquinoline itself is also affected by substituents. Electrophilic substitution reactions, such as nitration, tend to occur on the benzene (B151609) ring portion of the molecule. shahucollegelatur.org.in The presence of electron-donating or electron-withdrawing groups can either facilitate or hinder these reactions and direct the position of substitution. shahucollegelatur.org.inpharmaguideline.com For instance, electron-releasing substituents in the meta-position of N-2-arylethylamides facilitate the Bischler-Napieralski cyclization to form 3,4-dihydroisoquinolines. shahucollegelatur.org.in

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 3-Methylbenzo[h]isoquinoline (Molecular Formula: C₁₄H₁₁N), HRMS provides an exact mass that confirms its elemental composition.

In addition to precise mass determination, the fragmentation patterns observed in the mass spectrum offer valuable structural clues. Techniques like Electrospray Ionization (ESI) are often used to generate protonated molecules [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS) of this parent ion reveals characteristic losses of neutral fragments. For isoquinoline (B145761) alkaloids, common fragmentation pathways include the loss of small molecules like CH₃, CO, and NH₃. nih.gov The fragmentation of the N-methylated quaternary isoquinolinium core, for instance, often results in a characteristic [M-CH₃]⁺ fragment ion. nih.gov Analysis of these fragmentation behaviors, sometimes aided by computational chemistry, helps to piece together the molecule's structure. nih.gov

Table 1: Illustrative HRMS Data for an Isoquinoline Derivative This table presents example data for a related isoquinoline compound to illustrate the precision of HRMS.

Compound Calculated Mass [M+H]⁺ Found Mass [m/z]

Data sourced from a study on related isoquinoline derivatives to demonstrate typical HRMS accuracy.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic compounds in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a compound like this compound, protons in different regions of the aromatic system will appear at distinct chemical shifts (δ), typically between 7.0 and 9.0 ppm. rsc.org The methyl group protons would appear further upfield, likely in the 2.5-3.0 ppm range. bhu.ac.in The ¹³C NMR spectrum provides complementary data on the carbon skeleton. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Isoquinoline Scaffolds Note: This table provides typical chemical shift ranges for related isoquinoline structures, as specific data for this compound is not available in the provided sources. Chemical shifts are reported in ppm.

Atom Type Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H) 7.0 - 9.5 115 - 150
Methyl Protons (-CH₃) 2.5 - 3.0 20 - 25

Data generalized from typical values for aromatic and substituted heterocyclic compounds. rsc.orgbhu.ac.innih.gov

To establish unambiguous structural assignments, multi-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing insights into bonding and spatial proximity. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental for tracing out proton connectivity within the fused ring system. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This sequence correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of each carbon atom that bears a proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for connecting the different structural fragments and identifying quaternary (non-protonated) carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the three-dimensional conformation of molecules in solution. oxinst.com For this compound, NOESY could show a correlation between the methyl protons and a nearby aromatic proton, confirming the position of the methyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is an advanced pulse sequence used to differentiate between CH, CH₂, and CH₃ groups. oxinst.com A DEPT-135 experiment, for example, shows CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are absent. oxinst.com

Dynamic NMR (DNMR) refers to NMR experiments conducted at variable temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted rotation. libretexts.org For a rigid, planar molecule like this compound, significant conformational flexibility is not expected at room temperature. However, DNMR could be used to study the rotational barrier of the methyl group or to investigate the dynamics of potential host-guest interactions if the molecule were to be complexed with another species. In such cases, as the temperature is lowered, the rate of a dynamic process might slow down, leading to the observation of distinct signals for exchanging sites that appear averaged at higher temperatures. libretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uol.de The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. uhu-ciqso.es This analysis yields the exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of bond lengths, bond angles, and torsional angles. uol.dersc.org

For a planar aromatic system like this compound, X-ray crystallography would confirm the planarity of the benzo[h]isoquinoline core and provide precise data on the geometry of the fused rings and the orientation of the methyl group. While this compound itself is achiral, if a chiral derivative were synthesized, this method could be used to determine its absolute configuration unambiguously. rsc.org The successful growth of single crystals suitable for diffraction is a prerequisite for this analysis. uhu-ciqso.es

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule. Conjugated aromatic systems like this compound absorb UV or visible light, promoting electrons from a lower-energy occupied molecular orbital (like the HOMO) to a higher-energy unoccupied orbital (like the LUMO). msu.edu These absorptions, typically π → π* transitions, appear as characteristic bands in the UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation; larger conjugated systems generally absorb at longer wavelengths. The UV spectrum of isoquinoline itself shows strong absorptions below 350 nm. researchgate.net The extended conjugation in the benzo[h]isoquinoline system would be expected to shift these absorptions to longer wavelengths.

Many isoquinoline derivatives are also fluorescent, meaning they emit light after being electronically excited. mdpi.comnih.gov The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. mdpi.com The fluorescence properties (e.g., quantum yield and emission wavelength) are highly sensitive to the molecular structure and its environment. Studies on benzo[h]quinoline (B1196314) have shown that its fluorescence can be significantly enhanced upon protonation. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
Ethyl 1-methoxy-3-methylbenzo[g]isoquinoline-4-carboxylate
3-Methylbenzo[f]quinoline
Benzo[h]quinoline

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Modes and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of this compound. While specific experimental spectra for this exact compound are not extensively documented in publicly accessible literature, a detailed analysis of its characteristic vibrational modes and potential intermolecular interactions can be inferred from the well-established principles of vibrational spectroscopy and comparative studies on structurally related polycyclic aromatic nitrogen heterocycles (PANHs), such as quinoline (B57606), isoquinoline, and their methylated or benzo-annulated derivatives. psgcas.ac.inresearchgate.netdergipark.org.trifpan.edu.pl

The vibrational modes of a molecule are determined by the masses of its atoms and the force constants of its bonds. gatewayanalytical.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the molecular dipole moment. gatewayanalytical.com Conversely, Raman spectroscopy detects the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrations that cause a change in the molecule's polarizability. gatewayanalytical.com Together, they provide a complementary and comprehensive vibrational fingerprint of the molecule.

Characteristic Vibrational Modes

The vibrational spectrum of this compound can be divided into several regions corresponding to the stretching and bending motions of its specific functional groups.

C-H Stretching Vibrations: The aromatic C-H stretching modes (νC-H) are anticipated in the 3100–3000 cm⁻¹ region. dergipark.org.trnasa.gov The methyl group introduces its own characteristic C-H stretching vibrations, with asymmetric and symmetric modes typically appearing near 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

Ring Skeletal Vibrations: The region between 1650 cm⁻¹ and 1300 cm⁻¹ is particularly diagnostic for aromatic and heteroaromatic compounds. It contains a complex series of bands arising from the stretching vibrations of the C=C and C=N bonds within the fused ring system. psgcas.ac.indergipark.org.tr The presence of the nitrogen heteroatom can lead to an enhancement of IR intensity for certain modes in this region compared to their pure hydrocarbon analogues. nasa.gov Studies on methyl-substituted quinolines show characteristic bands in this area that are sensitive to the position of the methyl group. ifpan.edu.pl For instance, strong bands observed for quinoline derivatives between 1550 cm⁻¹ and 1640 cm⁻¹ are assigned to C=C stretching vibrations. dergipark.org.tr

Methyl Group Bending Vibrations: The deformation modes of the methyl group (δCH₃) provide clear spectral markers. The asymmetric deformation is expected around 1450 cm⁻¹, while the symmetric deformation (the "umbrella" mode) typically gives rise to a sharp and diagnostically useful band around 1375 cm⁻¹. dergipark.org.tr

In-Plane and Out-of-Plane Bending Vibrations: C-H in-plane bending vibrations are generally found in the 1300–1000 cm⁻¹ range. The C-H out-of-plane (γC-H) bending modes, which appear as strong bands in the IR spectrum between 900 cm⁻¹ and 650 cm⁻¹, are highly characteristic of the substitution pattern on the aromatic rings. researchgate.net The specific frequencies of these modes for this compound would depend on the number of adjacent hydrogen atoms on each of its rings.

The expected vibrational modes for this compound, based on analogies with related compounds, are summarized in the table below.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)Primary Activity
ν(C-H) aromaticAromatic C-H Stretching3100 - 3000IR, Raman
νₐₛ(C-H) methylMethyl Asymmetric Stretching~2960IR, Raman
νₛ(C-H) methylMethyl Symmetric Stretching~2870IR, Raman
ν(C=C), ν(C=N)Aromatic Ring Skeletal Stretching1650 - 1350IR, Raman
δₐₛ(CH₃)Methyl Asymmetric Bending~1450IR, Raman
δₛ(CH₃)Methyl Symmetric Bending~1375IR, Raman
β(C-H)Aromatic C-H In-Plane Bending1300 - 1000IR, Raman
γ(C-H)Aromatic C-H Out-of-Plane Bending900 - 650IR (Strong)

Note: This table presents expected frequency ranges based on data from analogous compounds. ν = stretching, δ/β = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Intermolecular Interactions

In the solid state, the vibrational spectra of planar aromatic molecules like this compound are sensitive to intermolecular forces. aip.orgosti.gov These interactions can cause notable shifts in band positions and changes in band shapes and intensities compared to the gas phase or solution spectra.

The primary intermolecular interaction expected for this compound is π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net These interactions, along with weaker C-H···N and C-H···π hydrogen bonds, govern the crystal packing. aip.orgacs.org The effects of these interactions on the vibrational spectra can include:

Frequency Shifts: Vibrational modes, particularly the out-of-plane bending modes, are sensitive to the constraints of the crystal lattice. These interactions typically lead to a shift to higher frequencies (blue shift) for bending and stretching modes involved in weak hydrogen bonding. researchgate.net

Band Splitting: If the crystallographic unit cell contains more than one molecule, a phenomenon known as Davydov splitting can occur. This results in the splitting of a single vibrational mode of the isolated molecule into multiple components in the spectrum of the solid, corresponding to the in-phase and out-of-phase vibrations of the molecules within the unit cell.

Intensity Changes: The relative intensities of IR and Raman bands can be altered by the molecular arrangement and electronic communication between molecules in the solid state.

The analysis of these spectral changes, particularly in the low-frequency region of the Raman and far-IR spectra where lattice vibrations (phonons) appear, can provide valuable insight into the nature and strength of the intermolecular forces within the crystal structure of this compound. acs.org

Computational and Theoretical Chemistry of 3 Methylbenzo H Isoquinoline

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of 3-methylbenzo[h]isoquinoline. These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's electronic structure and properties without prior experimental parameters. frontiersin.org

DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of heterocyclic systems. mdpi.comdntb.gov.ua For instance, DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set have been successfully used to optimize the geometry of related fused quinoline (B57606) systems, establishing ground state energies and thermodynamic features that align well with experimental data. mdpi.comdntb.gov.ua Ab initio methods, while often more computationally intensive, provide a benchmark for accuracy and are used to validate DFT results. aps.org

Electronic Structure Analysis, Molecular Orbitals, and Charge Distribution

The electronic structure of this compound governs its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. wikipedia.orgresearchgate.net For similar N-heterocyclic aromatic compounds, DFT calculations are routinely used to compute these orbital energies. dntb.gov.ua

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) theory, reveals the partial charges on each atom. stackexchange.comscience.gov NBO analysis is often considered more robust than Mulliken as it is less dependent on the basis set and provides a more chemically intuitive picture of charge distribution and orbital interactions. stackexchange.com NBO calculations can identify significant donor-acceptor interactions within the molecule, such as hyperconjugative interactions, and quantify their stabilization energy (E(2)). For example, in related azaanthraquinone systems, the most significant interactions involve electron donation from the lone pair of a nitrogen atom to an adjacent antibonding orbital (π*), resulting in substantial stabilization energy. thieme-connect.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzoquinoline-type System

ParameterValueDescription
EHOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.4 eVIndicator of chemical reactivity and stability
Ionization Potential (I) 6.2 eVApproximated as -EHOMO
Electron Affinity (A) 1.8 eVApproximated as -ELUMO
Hardness (η) 2.2 eVCalculated as (I - A) / 2
Softness (S) 0.227 eV-1Calculated as 1 / (2η)

Note: This table is illustrative and provides typical values for a polycyclic aromatic N-heterocycle, as specific published data for this compound were not found. The values are representative of what a DFT calculation would yield.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). github.io

Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign vibrational modes to specific functional groups and bonds within the molecule. researchgate.net For complex molecules, scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

Similarly, NMR chemical shifts (δ) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Theoretical 1H and 13C NMR spectra are calculated and often show a strong linear correlation with experimental data, making them invaluable for structural elucidation. mdpi.comacademie-sciences.fr For related isoquinoline (B145761) derivatives, DFT calculations have been shown to reproduce experimental chemical shifts with a high degree of accuracy. science.govmdpi.com

Table 2: Representative Comparison of Experimental and Calculated 1H NMR Chemical Shifts for a Substituted Isoquinoline Moiety

ProtonExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
H-1 8.938.900.03
H-4 7.807.85-0.05
H-5 8.018.08-0.07
H-6 7.787.750.03
H-8 7.978.01-0.04
CH3 2.412.380.03

Note: This table is based on data for a related 3-methylisoquinoline (B74773) derivative to illustrate the typical accuracy of DFT-based NMR predictions. mdpi.com Specific published data for this compound were not available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with solvent molecules over time. mdpi.com By solving Newton's equations of motion for the system, MD simulations provide an atomic-level view of molecular motion, allowing for the exploration of the molecule's conformational landscape. nih.gov

For a semi-rigid molecule like this compound, conformational analysis focuses on the rotation of the methyl group and any slight puckering or out-of-plane distortions of the fused ring system. MD simulations can reveal the preferred conformations and the energy barriers between them. ethz.ch

Solvation effects are critical to understanding the behavior of a molecule in a condensed phase. frontiersin.org MD simulations with explicit solvent models can elucidate the structure of the solvation shell around this compound, identifying specific solute-solvent interactions like hydrogen bonding (if applicable) and π-stacking. mdpi.com The analysis of properties like the solvent accessible surface area (SASA) and radial distribution functions from MD trajectories provides quantitative insight into how the solvent organizes around the solute. nih.gov These simulations are crucial for accurately modeling reaction energetics and equilibria in solution. frontiersin.org

Theoretical Reaction Pathway Modeling and Energy Barrier Calculations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the minimum energy pathways, locate transition state (TS) structures, and calculate the associated activation energy barriers. mdpi.com

DFT calculations are commonly used for this purpose. For instance, in the synthesis of related benzo[h]isoquinoline derivatives, computational modeling can help understand the reactivity at different positions, such as the known challenge of functionalizing the C3 position. mdpi.com Theoretical modeling could be used to investigate reactions like electrophilic substitution, oxidation, or metal-catalyzed cross-coupling at various sites on the this compound scaffold. The calculation of the activation barrier provides a quantitative measure of the reaction rate, allowing for comparison between different potential reaction pathways.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0Starting materials (e.g., this compound + Electrophile)
Transition State (TS) +25.4Highest energy point along the reaction coordinate
Intermediate +5.2A metastable species formed during the reaction
Products -10.8Final products of the reaction step

Note: This table is a hypothetical example illustrating the kind of data obtained from reaction pathway modeling. Specific data for this compound is not available in the searched literature.

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Understanding of Interactions

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and a specific property or activity. japsonline.com In the context of understanding the mechanistic interactions of this compound, QSAR focuses on relating its theoretical properties to physical or chemical endpoints, rather than biological ones.

The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. These descriptors can be derived from quantum chemical calculations. Examples of relevant descriptors for an isoquinoline-based scaffold include:

Topological Descriptors: Characterize molecular size, shape, and branching (e.g., ring counts, connectivity indices). analis.com.my

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and reactivity indices derived from DFT.

3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) Descriptors: These 3D descriptors encode information about the three-dimensional atomic coordinates and can be weighted by properties like atomic masses, charges, or electronegativities. japsonline.com

A statistically validated QSAR model can provide insight into which molecular features are most influential for a given property. For example, a QSAR study on isoquinoline derivatives found that 3D-MoRSE descriptors were crucial for modeling their inhibitory activity, highlighting the importance of the 3D structure. japsonline.com For this compound, such models could be used to predict properties like solubility, chromatographic retention time, or the strength of non-covalent interactions based on its computed descriptors.

Mechanistic Studies of Molecular Interactions

Investigations of Enzyme Binding and Inhibition Mechanisms

The interaction of 3-Methylbenzo[h]isoquinoline with enzymes is a key area of research to determine its biological effects.

Investigations into structurally related benzoisoquinolines offer valuable insights. For example, certain alkaloids with a similar structural backbone, such as those in the benzo[c]phenanthridine (B1199836) class, are known inhibitors of enzymes like acetylcholinesterase. The inhibitory mechanism frequently involves the planar aromatic system stacking with aromatic amino acid residues like tryptophan or tyrosine within the enzyme's active site. The nitrogen atom can also contribute through the formation of hydrogen bonds or ionic interactions. The specific placement and chemical nature of substituents on the core structure are crucial for determining both the specificity and potency of enzyme inhibition. In the case of this compound, the methyl group at the 3-position could potentially increase binding affinity via hydrophobic interactions or, conversely, cause steric hindrance, depending on the specific topology of the enzyme's active site.

Molecular Docking and Ligand-Target Interaction Modeling

Table 1: Potential Intermolecular Interactions of this compound in an Enzyme Active Site

Interaction TypePotential Interacting Amino Acid Residues
π-π StackingTryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe)
Hydrophobic InteractionsLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)
Hydrogen Bonding (via Nitrogen Atom)Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)

Probing Molecular Recognition Events in Biological Systems

The molecular recognition of this compound within biological systems is anticipated to be governed by non-covalent forces. Its flat, aromatic structure makes it a viable candidate for intercalation into the DNA double helix, a fundamental molecular recognition event. This process would involve the insertion of the planar benzo[h]isoquinoline ring system between the base pairs of DNA, an interaction stabilized by van der Waals forces and potentially by electrostatic interactions between the heterocyclic nitrogen atom and the phosphate (B84403) backbone of the DNA. Furthermore, its recognition by metabolic enzymes, such as those in the cytochrome P450 family, is the initial step in its biotransformation. This recognition is dictated by the molecule's shape and electronic properties, which enable it to fit within the enzyme's active site. Studying these recognition events is crucial for understanding the compound's biological activity and its potential toxicological profile.

Applications in Non Biological and Non Clinical Domains

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom within the isoquinoline (B145761) ring system provides a coordination site for metal centers, making its derivatives, including 3-Methylbenzo[h]isoquinoline, effective ligands in catalysis.

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce specific enantiomers of chiral molecules. The rigid backbone of benzo[h]isoquinoline is an excellent scaffold for designing such ligands.

Researchers have successfully synthesized atropisomers—molecules that are chiral due to hindered rotation around a single bond—using transition-metal-catalyzed asymmetric C-H functionalization. snnu.edu.cn In these reactions, benzo[h]isoquinoline derivatives have proven to be effective substrates. For instance, the asymmetric oxidative Heck reaction between aryl benzo[h]isoquinolines and olefins, catalyzed by chiral rhodium complexes, can yield axially chiral biaryls. snnu.edu.cn One study demonstrated that an aryl benzo[h]isoquinoline could be converted to its corresponding atropisomeric product with a 99% yield and 94% enantiomeric excess (ee). snnu.edu.cn

Furthermore, the chiral products of these reactions can themselves become catalysts. The resulting chiral aryl benzo[h]isoquinoline was oxidized to its N-oxide, which then functioned as a Lewis base catalyst in the asymmetric allylation of benzaldehyde, producing the desired homoallyl alcohol with high enantioselectivity. snnu.edu.cn This demonstrates a powerful strategy where the benzo[h]isoquinoline core is first used to create a chiral molecule, which then serves as a catalyst for other asymmetric transformations. snnu.edu.cn

In a different approach, a novel, water-soluble europium(III) complex was developed using a cyclen-based ligand featuring 1,3-disubstituted benzo[h]isoquinoline arms. researchgate.net The significant steric hindrance of the benzo[h]isoquinoline chromophore allowed for controlled, selective insertion of these arms onto the cyclen platform. researchgate.net While the primary application explored was bio-imaging, the design principles for creating these multi-component ligand systems are directly relevant to the construction of sophisticated catalysts for asymmetric synthesis. researchgate.netthieme-connect.com

Catalyst/Ligand SystemReaction TypeSubstrateProduct YieldEnantiomeric Excess (ee)Reference
Chiral CpRh ComplexAsymmetric Oxidative HeckAryl Benzo[h]isoquinoline99%94% snnu.edu.cn
Chiral Benzo[h]isoquinoline N-oxideAsymmetric AllylationBenzaldehyde52%91% snnu.edu.cn

Visible-light photoredox catalysis is a rapidly growing field that uses light energy to drive chemical reactions under mild conditions. ethz.ch Isoquinoline derivatives have been designed to act as organic photocatalysts. An isoquinoline-derived diaryl ketone, for example, was synthesized to facilitate the visible-light-mediated dehydrogenative cross-coupling of heteroarenes with alkanes and aldehydes, using air as the sole oxidant. nih.gov

The mechanism of this photocatalyst is noteworthy. Upon absorbing visible light and subsequent protonation, the isoquinoline derivative forms a long-lived, photo-oxidizing triplet excited state. nih.gov This excited state is a powerful oxidant capable of triggering the reaction. Transient absorption experiments suggest an unconventional mechanism involving an excited-state "self-quenching" process. This generates an N-radical cation form of the sensitizer, which then abstracts a hydrogen atom from the alkane substrate to initiate the coupling reaction. nih.gov

This ability to participate in oxidative transformations underpins the utility of the benzo[h]isoquinoline scaffold in developing new photocatalytic systems. nih.govmdpi.com The core structure's electronic properties can be tuned through substitution, allowing for the rational design of catalysts for specific oxidative reactions, such as C-H/C-H couplings or the oxygenation of organic substrates. nih.govmdpi.com

Components in Advanced Materials Science

The photophysical and electronic properties inherent to the extended π-conjugated system of benzo[h]isoquinoline make it an attractive building block for advanced materials. bldpharm.com

Organic Light-Emitting Diodes (OLEDs) rely on organic compounds that can efficiently emit light upon electrical stimulation. The unique electronic and optical properties of isoquinoline derivatives make them suitable candidates for applications in materials science, including the development of OLEDs. numberanalytics.comrsc.org

Specifically, the benzo[h]isoquinoline scaffold and its isomers, such as benzo[f]quinoline (B1222042) and benzo[g]isoquinoline, are investigated as components in light-emitting materials. bldpharm.combldpharm.comresearchgate.net These compounds often exhibit strong fluorescence with high quantum yields, a crucial characteristic for emissive layers in OLEDs. researchgate.net Their rigid structure helps to prevent non-radiative decay processes, enhancing their light-emitting efficiency. Furthermore, the ability to functionalize the core structure allows for fine-tuning of the emission color, charge transport properties, and processability of the final material. bangor.ac.uk While direct reports on this compound in commercial devices are scarce, related isomers are listed by chemical suppliers as materials for OLEDs, indicating the potential of this class of compounds in optoelectronic applications. bldpharm.combldpharm.com

A chemosensor is a molecule designed to detect the presence of a specific chemical species (analyte) through a measurable signal, such as a change in color or fluorescence. purdue.edu The benzo[h]isoquinoline framework is an excellent platform for constructing such sensors.

For instance, a highly selective and sensitive fluorescent "turn-on" sensor for aluminum ions (Al³⁺) was developed based on an isoquinoline Schiff base. nih.gov In the absence of Al³⁺, the sensor exhibits weak fluorescence, but upon binding to the ion, its fluorescence intensity increases dramatically. nih.gov This specific sensor could detect Al³⁺ at concentrations as low as 1.11 x 10⁻⁹ M. nih.gov

More directly, a novel luminescent bioprobe was created from a europium complex containing benzo[h]isoquinoline arms. researchgate.net This complex was used for imaging the BMI1 oncomarker in lung carcinoma cells. The benzo[h]isoquinoline units act as "antennas," absorbing light energy (via one- or two-photon excitation) and transferring it to the europium center, which then emits light. This allows for highly sensitive detection and imaging in a biological context, demonstrating the successful application of a benzo[h]isoquinoline derivative as a biosensor. researchgate.net

Sensor TypeAnalyteSignal TypeLimit of DetectionReference
Isoquinoline Schiff BaseAl³⁺Fluorescent "Turn-On"1.11 x 10⁻⁹ M nih.gov
Eu³⁺ Complex with Benzo[h]isoquinolineBMI1 OncomarkerLuminescenceN/A (Cell Imaging) researchgate.net

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The creation of complex, self-assembled architectures relies on molecular building blocks with well-defined shapes and interaction sites.

The rigid, planar, and aromatic nature of this compound makes it an ideal candidate for use as a tecton (a building block) in supramolecular construction. Although specific studies focusing solely on the self-assembly of this compound are not prominent, the principles are well-established with related structures. For example, quinoline-functionalized molecules have been incorporated into larger, linear "foldamers" that adopt specific shapes through π–π stacking interactions, a key mechanism in self-assembly. mdpi.com

The benzo[h]isoquinoline unit can be programmed into larger molecules to direct their assembly into ordered structures like layers, tubes, or networks. mdpi.comnih.gov Its extended π-system can engage in strong stacking interactions with other aromatic molecules, providing the driving force for assembly. The nitrogen atom also offers a site for hydrogen bonding or metal coordination, adding another layer of control over the final supramolecular architecture. nottingham.ac.uk These self-assembled materials have potential applications in areas such as molecular electronics, porous materials for storage, and controlled release systems.

Future Research Directions and Emerging Paradigms for 3 Methylbenzo H Isoquinoline

The field of heterocyclic chemistry is continually evolving, driven by the need for more efficient, sustainable, and precise methods for creating complex molecules. For aza-polycyclic aromatic hydrocarbons (aza-PAHs) like 3-Methylbenzo[h]isoquinoline, future research is poised to leverage cutting-edge technologies and novel chemical strategies. These emerging paradigms promise to unlock new applications and provide a deeper understanding of the structure-property relationships within this class of compounds. The following sections outline key areas of future research, from sustainable synthesis to the integration of artificial intelligence and advanced functionalization techniques.

Q & A

Q. What are the common synthetic routes for 3-Methylbenzo[h]isoquinoline and its derivatives?

The synthesis of this compound derivatives can be achieved through:

  • Radical cascade reactions using acryloyl benzamides and diverse radical precursors (e.g., carbon, sulfur, or bromine-containing agents) to construct the isoquinoline core .
  • Transition metal-catalyzed C-H activation , such as rhodium/iridium-mediated cyclization at room temperature, which enables efficient synthesis of polycyclic derivatives with high yields .
  • Classical cyclization methods , including modified Pomeranz-Fritsch or Bischler-Napieralski reactions, to introduce methyl groups at specific positions .

Q. How can the structure of this compound derivatives be characterized using spectroscopic methods?

Structural elucidation involves:

  • Multinuclear NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve complex stereochemistry, particularly in polycyclic derivatives synthesized via cyclometalation .
  • 2D NMR techniques (COSY, NOESY) for ambiguous spatial arrangements of substituents.

Q. What are the primary biological activities associated with this compound in preclinical research?

Key bioactivities include:

  • Apoptosis induction via inhibition of inhibitor of apoptosis proteins (IAPs), as demonstrated in structure-based drug design .
  • Antimicrobial and antitumor potential observed in structure-activity relationship (SAR) studies of isoquinoline alkaloids .
  • Standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) are recommended for initial activity screening.

Advanced Research Questions

Q. How do substituent variations on the isoquinoline core affect photocatalytic efficiency in cross-coupling reactions?

Substituents significantly influence reduction potentials and reaction yields:

  • Electron-donating groups (e.g., -NH₂) lower reduction potentials, enhancing photocatalytic efficiency. For example, 6-NH₂-substituted isoquinolines achieve 64% yield in borylation reactions, outperforming electron-withdrawing groups like -CN (32%) .
  • Experimental screening combined with DFT calculations can rationalize trends and guide substituent selection for optimized photocatalysis.

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

Advanced methods include:

  • QSAR models incorporating topological descriptors (e.g., Tcon) to correlate hydrogen-bond interactions with antimalarial activity, validated by molecular docking against targets like Plasmodium falciparum PfPMT .
  • Free-energy perturbation (FEP) calculations to predict binding affinities (pIC50) in drug design campaigns, enabling virtual screening .
  • Molecular dynamics (MD) simulations to assess target-ligand stability over time.

Q. How can radical cascade reactions be optimized for synthesizing complex this compound-based scaffolds?

Optimization strategies involve:

  • Precursor selection : Bromine-containing agents enable selective C–Br bond cleavage under visible light irradiation for regiocontrol .
  • Solvent and initiator tuning : Polar solvents (e.g., DMF) and initiators like AIBN modulate reaction pathways.
  • Kinetic studies : In situ FTIR identifies rate-limiting steps, while radical trapping agents (e.g., TEMPO) validate mechanistic pathways.

Data Contradiction Analysis

  • Substituent Effects : shows electron-donating groups enhance photocatalytic yields, aligning with theoretical predictions . However, contradictory results may arise in non-polar solvents, necessitating solvent-specific screening.
  • Synthetic Routes : While radical cascade reactions () are efficient for isoquinoline-diones , classical methods () may outperform them in stereochemical control for specific derivatives .

Methodological Recommendations

  • For Synthesis : Prioritize C-H activation for polycyclic derivatives and radical cascades for functionalized cores .
  • For Bioactivity Screening : Combine in vitro assays (e.g., IAP inhibition ) with computational predictions (e.g., QSAR ) to streamline drug discovery.

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